O-Decylhydroxylamine

Description

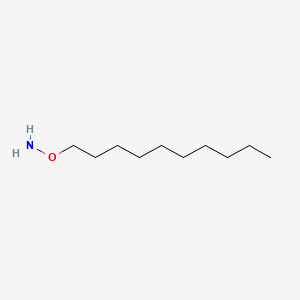

Structure

3D Structure

Properties

IUPAC Name |

O-decylhydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO/c1-2-3-4-5-6-7-8-9-10-12-11/h2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNAOOIFODUDES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074704 | |

| Record name | O-Decylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29812-79-1 | |

| Record name | Decyloxyamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029812791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Decylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of O-Decylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of O-Decylhydroxylamine hydrochloride, a valuable reagent in organic chemistry and drug development. This document details the underlying chemical principles, a step-by-step experimental protocol, and quantitative data to support reproducibility.

Introduction

This compound hydrochloride is an O-alkylated hydroxylamine derivative characterized by a ten-carbon alkyl chain attached to the oxygen atom of the hydroxylamine moiety. This structure imparts amphiphilic properties, making it a useful building block in the synthesis of various organic molecules, including potential therapeutic agents. Its applications include the modification of biomolecules and the formation of oximes and nitrones. The hydrochloride salt form enhances its stability and ease of handling.

Core Synthesis Pathway

The most common and reliable method for synthesizing this compound hydrochloride is a two-step process analogous to a modified Gabriel synthesis. This pathway involves the initial O-alkylation of a protected hydroxylamine equivalent, followed by deprotection and subsequent salt formation.

The overall synthesis can be visualized as a two-stage process:

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of O-Alkylhydroxylamines

O-alkylhydroxylamines represent a versatile class of compounds with significant therapeutic potential, acting on various biological targets through distinct mechanisms. This guide delves into the core mechanisms of action, providing detailed insights into their interactions with key enzymes, supported by quantitative data, experimental protocols, and pathway visualizations.

Inhibition of Indoleamine 2,3-dioxygenase-1 (IDO1)

A primary and extensively studied mechanism of action for O-alkylhydroxylamines is the inhibition of Indoleamine 2,3-dioxygenase-1 (IDO1). IDO1 is a heme-containing enzyme that catabolizes the essential amino acid tryptophan along the kynurenine pathway. In the context of oncology, the upregulation of IDO1 in tumor cells and antigen-presenting cells leads to a depletion of tryptophan and an accumulation of kynurenine metabolites, which collectively suppress T-cell-mediated immune responses, allowing tumors to evade immune destruction.

O-alkylhydroxylamines have been rationally designed as mechanism-based inhibitors of IDO1.[1] Spectroscopic studies have confirmed that these compounds coordinate directly to the heme iron within the active site of the enzyme.[1] They are proposed to act as stable structural mimics of the alkylperoxy transition or intermediate state that forms during the catalytic cycle of IDO1.[1] This interaction results in a reversible and uncompetitive mode of inhibition with respect to tryptophan, suggesting that the inhibitor may compete with the other substrate, molecular oxygen, for binding to the heme iron.[1]

The inhibition of IDO1 by O-alkylhydroxylamines blocks the production of kynurenine, thereby mitigating immune suppression and representing a promising strategy for cancer immunotherapy.[2]

Quantitative Data: IDO1 Inhibition

The inhibitory potency of various O-benzylhydroxylamine derivatives against human IDO1 has been evaluated. The data highlights the structure-activity relationship (SAR), where substitutions on the aromatic ring, particularly halogenation, can significantly improve potency.[1]

| Compound | Derivative | IC₅₀ (µM) | Kᵢ (nM) | Ligand Efficiency |

| Lead | O-benzylhydroxylamine | < 1 | - | - |

| 8 | O-(3-chlorobenzyl)hydroxylamine | - | 164 | 0.93 |

| 9 | O-(3-bromobenzyl)hydroxylamine | - | 154 | 0.93 |

Data sourced from Thompson et al., 2015.[1]

Inhibition of Bacterial Ribonucleotide Reductase (RNR)

Certain hydroxylamine derivatives exhibit antibacterial properties by targeting the bacterial Ribonucleotide Reductase (RNR) enzyme.[3] RNR is essential for all living organisms as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the necessary building blocks for DNA synthesis and repair.[3] Inhibiting this enzyme halts DNA replication and, consequently, bacterial proliferation.[3]

The mechanism of action is based on the ability of N-substituted hydroxylamines to act as radical scavengers.[3] The RNR catalytic cycle relies on a stable tyrosyl radical to initiate the reduction of ribonucleotides. Hydroxylamine compounds can donate a hydrogen atom to quench this critical radical, thereby inactivating the enzyme. The efficacy of this radical scavenging activity is dependent on the O–H bond dissociation enthalpies (BDEs) of the hydroxylamine. Substituents that stabilize the resulting N-oxyl radical, such as cyclic aliphatic and aromatic rings, tend to decrease the BDE and increase the free-radical scavenging (FRS) activity.[3]

Quantitative Data: RNR Inhibition and Antibacterial Activity

The free-radical scavenging (FRS) activity of N-hydroxylamine compounds has been quantified, showing a correlation with their ability to inhibit bacterial RNR. This is demonstrated by a reduction in cellular dNTP levels in bacteria treated with these compounds.[3]

| Compound | Structure Type | FRS Activity IC₅₀ (µM) | dNTP Reduction in P. aeruginosa |

| 8 | Cyclic Aliphatic | < 140 | 7.45% |

| 12 | Benzyl Analogue | < 140 | 67.50% |

| HU | Positive Control | - | Significant |

Data sourced from Molinos-Gómiz et al., 2018.[3]

Other Mechanisms and Applications

Beyond IDO1 and RNR inhibition, O-alkylhydroxylamines have other biological activities:

-

Diamine Oxidase (DAO) Inhibition: They can inhibit DAO, an enzyme responsible for the degradation of histamine. This inhibition potentiates the physiological response to histamine.[4]

-

General Enzyme Inhibition: The hydroxylamine moiety can interact with other enzymes. For instance, it has been shown to act as a competitive inhibitor of alcohol dehydrogenase and can permanently disable various heme-containing enzymes.[5][6]

-

Prodrug Strategy: N,O-substituted hydroxylamines can be designed as prodrugs. In vivo, these compounds can be metabolized to release the active O-alkylhydroxylamine, such as O-benzylhydroxylamine (OBHA), which then acts as an IDO1 inhibitor.[2] This approach can improve the pharmacological properties of the active molecule.

Experimental Protocols & Methodologies

General Synthesis of O-Alkylhydroxylamines

A common method for the synthesis of O-alkylhydroxylamine derivatives involves a one-pot process starting from the corresponding alcohol. This typically includes a Mitsunobu reaction with N-hydroxyphthalimide, followed by the deprotection of the phthalimide group using hydrazine to yield the desired O-alkylhydroxylamine, which is often isolated as a hydrochloride salt.[1]

Protocol 1: IDO1 Inhibition Assay (Biochemical)

This protocol is adapted from the methods used to determine the IC₅₀ and Kᵢ values of O-alkylhydroxylamine inhibitors against recombinant human IDO1 (hIDO1).[1]

-

Preparation: All assays are performed in a 96-well microtiter plate. The reaction mixture contains 50 mM potassium phosphate buffer (pH 6.5), 40 mM ascorbic acid, 400 μg/mL catalase, 20 μM methylene blue, and purified recombinant hIDO1 enzyme.

-

Inhibitor Addition: A range of concentrations of the O-alkylhydroxylamine inhibitor, dissolved in an appropriate solvent (e.g., DMSO), is added to the wells. Control wells receive solvent only.

-

Initiation: The reaction is initiated by adding the substrate, L-tryptophan. The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-60 minutes).

-

Termination: The reaction is stopped by adding a terminating agent, such as 30% trichloroacetic acid.

-

Detection: The product, N-formylkynurenine, is converted to kynurenine by heating (e.g., 65°C for 30 minutes). The kynurenine concentration is then quantified by measuring its absorbance at 321 nm after mixing with Ehrlich’s reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the control. IC₅₀ values are determined by fitting the dose-response data to a suitable equation. For Kᵢ determination, the assay is repeated at various substrate concentrations, and data are analyzed using methods like Lineweaver-Burk plots.[1]

Protocol 2: RNR Inhibition Assay (Cell-Based dNTP Quantification)

This protocol is based on the method to assess in vivo RNR inhibition by measuring the pool of deoxyribonucleotides (dNTPs) in bacterial cells.[3]

-

Cell Culture: Grow a bacterial culture (e.g., P. aeruginosa) to the mid-exponential phase.

-

Treatment: Treat the bacterial culture with the hydroxylamine compound at a specified concentration (e.g., 5 mM) for a defined period (e.g., 3 hours). Include an untreated culture as a negative control and a culture treated with a known RNR inhibitor like hydroxyurea (HU) as a positive control.

-

Cell Lysis: Harvest the bacterial cells by centrifugation and lyse them using a suitable method (e.g., sonication or chemical lysis) in an extraction buffer.

-

Protein and RNA Removal: Precipitate proteins and RNA from the lysate, typically using an acid like trichloroacetic acid, and remove the precipitate by centrifugation.

-

dNTP Quantification (Diphenylamine Assay):

-

Add diphenylamine (DPA) reagent to the supernatant containing the dNTPs.

-

Incubate the mixture at a high temperature (e.g., 95-100°C) to allow the DPA to react specifically with deoxyribose sugars, forming a blue-colored product.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 600 nm).

-

-

Data Analysis: Calculate the relative dNTP levels in the treated samples compared to the untreated negative control. A significant decrease in dNTP levels indicates inhibition of RNR activity.[3]

References

- 1. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of kynurenine production by N,O-substituted hydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 5. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 6. Hydroxylamine as a competitive inhibitor for the kinetic enzymatic assay of ethanol in relatively concentrated solutions (Journal Article) | OSTI.GOV [osti.gov]

O-Decylhydroxylamine: A Nucleophilic Workhorse in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: O-Decylhydroxylamine, a versatile O-alkylhydroxylamine derivative, has emerged as a significant nucleophilic reagent in various facets of chemical synthesis and bioconjugation. Its unique structural features, comprising a reactive aminooxy moiety and a lipophilic ten-carbon chain, confer distinct properties that are increasingly being leveraged in organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of this compound as a nucleophilic reagent, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical transformations.

Core Properties and Reactivity

This compound (C₁₀H₂₃NO, Molar Mass: 173.30 g/mol ) is characterized by its nucleophilic nitrogen atom within the hydroxylamine group. This nucleophilicity is central to its reactivity, enabling it to participate in a range of chemical reactions, most notably with electrophilic carbonyl compounds and alkylating agents. The long decyl chain imparts significant solubility in organic solvents, a crucial attribute for its application in various reaction media.

The primary mode of nucleophilic attack involves the nitrogen atom of the aminooxy group. This reactivity is fundamental to the formation of stable oxime linkages with aldehydes and ketones, a cornerstone of bioconjugation and chemical ligation techniques.

Key Nucleophilic Reactions and Quantitative Data

This compound is a valuable reagent in a variety of nucleophilic reactions. The following tables summarize the quantitative data available for its key transformations.

Table 1: N-Alkylation of this compound

| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl chloride | Sodium bicarbonate | Not Specified | Not Specified | Not Specified | ~88 |

Table 2: Synthesis of this compound Hydrochloride

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Yield | Reference |

| N-(Decyloxy)phthalimide | Hydrazine hydrate | Not Specified | Not Specified | 0.040 g |

Note: The molar yield for the synthesis of this compound hydrochloride was not specified in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in the laboratory. The following protocols provide step-by-step guidance for its key reactions.

Protocol 1: General Procedure for Oxime Formation with Aldehydes and Ketones

This protocol describes a general method for the formation of oximes from carbonyl compounds and hydroxylamine derivatives.

Materials:

-

Aldehyde or Ketone

-

This compound hydrochloride

-

Base (e.g., Pyridine, Sodium Acetate)

-

Solvent (e.g., Ethanol, Methanol)

Procedure:

-

Dissolve the aldehyde or ketone in the chosen solvent.

-

Add an equimolar amount of this compound hydrochloride to the solution.

-

Add a suitable base (e.g., 1.1 equivalents of pyridine) to neutralize the hydrochloride and facilitate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime product.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for N-Alkylation of this compound

This protocol outlines a general procedure for the N-alkylation of this compound with alkyl halides.

Materials:

-

This compound

-

Alkyl halide (e.g., Benzyl chloride, Methyl iodide)

-

Base (e.g., Sodium bicarbonate, Potassium carbonate)

-

Solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add an excess of the base (e.g., 2-3 equivalents of sodium bicarbonate).

-

Add the alkyl halide (1-1.2 equivalents) dropwise to the stirred suspension at room temperature.

-

Stir the reaction mixture at room temperature or with heating (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC.

-

Filter the reaction mixture to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the N-alkylated product.

Protocol 3: General Procedure for the Reduction of this compound to Decylamine

This protocol provides a general method for the reduction of O-alkylhydroxylamines to the corresponding primary amines.

Materials:

-

This compound

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Zinc dust in acetic acid)

-

Anhydrous solvent (e.g., Diethyl ether, Tetrahydrofuran (THF)) for LiAlH₄ reduction

-

Solvent (e.g., Acetic acid) for Zn reduction

Procedure using LiAlH₄:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in the anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and quench it by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with the solvent.

-

Dry the combined filtrate and washings over anhydrous sodium sulfate and concentrate under reduced pressure to yield decylamine.

Visualizing Chemical Transformations

Diagrams illustrating reaction workflows can provide a clear and concise understanding of the chemical processes.

Caption: Synthetic and application workflow of this compound.

Conclusion

This compound stands out as a potent nucleophilic reagent with a growing number of applications in synthetic and medicinal chemistry. Its ability to form stable oximes and undergo efficient N-alkylation makes it a valuable tool for molecular construction and modification. The protocols and data presented in this guide are intended to facilitate its broader use in the scientific community, encouraging further exploration of its synthetic potential. As research continues, the development of more diverse and specific applications for this compound is anticipated, further solidifying its role as a key building block in modern chemical science.

O-Decylhydroxylamine: A Technical Guide to Thermal Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Decylhydroxylamine (C₁₀H₂₃NO), also known as decyloxyamine, is an organic compound with a terminal hydroxylamine group linked to a ten-carbon alkyl chain. This structure imparts amphiphilic properties, making it soluble in organic solvents and useful in a variety of applications, including the modification of biomolecules and as a reagent in organic synthesis. As with many hydroxylamine derivatives, which contain a high-energy N-O bond, understanding the thermal stability of this compound is critical for its safe handling, storage, and use in experimental and manufacturing processes. This guide provides a summary of available data on its thermal stability and outlines standard protocols for its evaluation.

Thermal Stability Profile

Direct, quantitative thermal analysis data for this compound, such as that from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), is not extensively available in peer-reviewed literature. However, existing information provides a general understanding of its stability.

This compound is noted to be more thermally stable than some shorter-chain O-alkylhydroxylamines. Specifically, it is reported to be stable up to 100°C, a significant increase compared to O-methoxyhydroxylamine, which decomposes at 60°C[1]. This suggests that the long alkyl chain may influence its decomposition pathway and onset temperature.

In studies related to the synthesis of sugar oxime ether surfactants, where decyloxyamine is used as a reagent, the resulting products have been described as "thermally stable," though specific decomposition data for the parent hydroxylamine was not provided[2][3][4][5][6]. The parent compound of this class, hydroxylamine, is known to be thermally unstable and can decompose explosively at high concentrations, highlighting the importance of evaluating the thermal hazards of its derivatives.

Quantitative Thermal Analysis Data

A comprehensive search of scientific literature did not yield specific quantitative data from DSC or TGA analyses for this compound. For a complete thermal hazard assessment, it is recommended that these analyses be performed. The following table outlines the key parameters that should be determined.

| Parameter | Value | Method | Notes |

| General Stability | |||

| Reported Upper Stability Temperature | Stable up to 100°C[1] | Not Specified | Comparative data point against O-methoxyhydroxylamine. |

| Differential Scanning Calorimetry (DSC) | |||

| Onset of Decomposition (Tonset) | Data not available | DSC | Indicates the temperature at which decomposition begins. |

| Peak Exothermic Temperature (Tpeak) | Data not available | DSC | The temperature at which the rate of heat release is maximum. |

| Enthalpy of Decomposition (ΔHd) | Data not available | DSC | The total heat released during decomposition. |

| Thermogravimetric Analysis (TGA) | |||

| Onset of Weight Loss (Td,onset) | Data not available | TGA | The temperature at which mass loss begins. |

| Temperature at 5% Weight Loss (Td5%) | Data not available | TGA | A common metric for the initiation of significant decomposition. |

| Temperature at 50% Weight Loss (Td50%) | Data not available | TGA | Indicates the midpoint of the decomposition process by mass. |

| Residual Mass (%) | Data not available | TGA | The percentage of mass remaining at the end of the analysis. |

Experimental Protocols for Thermal Stability Assessment

The following are detailed methodologies for key experiments to evaluate the thermal stability of this compound, based on standard practices for organic compounds and protocols used for other hydroxylamine derivatives.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature, peak temperature, and enthalpy of thermal decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated high-pressure pan. The use of a hermetically sealed pan is crucial to prevent evaporation of the analyte and to contain any pressure generated during decomposition.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 350°C) at a constant heating rate. Typical heating rates for hazard screening are between 2 to 10°C/min.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to provide a controlled and non-reactive environment.

-

-

Data Analysis: The heat flow as a function of temperature is recorded. The onset temperature of any exothermic event is determined using the tangent method. The peak temperature and the integrated area of the exotherm (enthalpy of decomposition) are calculated using the instrument's software.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which weight loss occurs due to decomposition and volatilization.

Methodology:

-

Sample Preparation: Place 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).

-

Instrumentation: A calibrated Thermogravimetric Analyzer is used.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 500°C) at a controlled heating rate, typically 10°C/min.

-

Atmosphere: The experiment should be run under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to isolate thermal decomposition from oxidative processes.

-

-

Data Analysis: The weight of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition and the temperatures at which specific percentages of weight loss occur (e.g., Td5%, Td50%).

Logical Workflow for Thermal Stability Analysis

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound like this compound.

Caption: Workflow for Thermal Stability Assessment.

Conclusion

While this compound is reported to be stable up to 100°C, a comprehensive thermal hazard assessment requires further quantitative analysis. The experimental protocols for DSC and TGA outlined in this guide provide a framework for obtaining the necessary data to ensure the safe handling and application of this compound. Researchers and drug development professionals should consider performing these analyses to establish a complete safety profile before scaling up reactions or developing new formulations involving this compound.

References

Spectroscopic Analysis of O-Decylhydroxylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of O-Decylhydroxylamine, a valuable intermediate in organic synthesis and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Data Presentation: Spectroscopic Signatures

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~4.0–5.0 | Broad Singlet | -NH₂ |

| ~3.6–3.8 | Triplet | -O-CH₂ - |

| ~1.2–1.4 | Multiplet | -(CH₂)₈- |

| ~0.8–0.9 | Triplet | -CH₃ |

Note: The chemical shift of the -NH₂ protons is sensitive to solvent, concentration, and temperature and is readily exchangeable with D₂O.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~65–70 | -O-C H₂- |

| ~13–14 | -C H₃ |

Note: The remaining methylene carbons of the decyl chain will appear in the aliphatic region of the spectrum.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3200–3500 (broad) | O-H Stretch |

| ~3200–3400 | N-H Stretch |

| ~2850–2960 | C-H Stretch (Aliphatic) |

| ~1050–1150 | C-O Stretch |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 174.1701 | [M+H]⁺ (Calculated Monoisotopic Mass)[1] |

| 143.1444 | [M-NH₂OH]⁺ (Loss of hydroxylamine)[1] |

| 71 | Alkyl fragment |

| 57 | Alkyl fragment[2] |

| 43 | Alkyl fragment[2] |

| 41 | Alkyl fragment[2] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

-

Instrument Setup:

-

The analysis is performed on a Fourier-transform NMR (FT-NMR) spectrometer.

-

The magnetic field is shimmed to ensure homogeneity.

-

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is utilized.

-

Key acquisition parameters to consider include the spectral width, acquisition time, and relaxation delay. For quantitative analysis, a longer relaxation delay (5 times the longest T1) is necessary.[3]

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse program is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required compared to ¹H NMR.[4]

-

-

Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed.

-

The resulting spectrum is phased, and the baseline is corrected.

-

Chemical shifts are referenced to the internal standard (TMS at 0 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in this compound.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Instrument Setup:

-

The analysis is performed using a Fourier-transform infrared (FTIR) spectrometer.[7]

-

A background spectrum of the empty sample compartment is collected first.

-

-

Data Acquisition:

-

Mount the salt plates with the sample in the spectrometer's sample holder.

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

Ionization (Electron Ionization - EI):

-

Mass Analysis:

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the interpretation of the resulting data.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships in spectroscopic data interpretation.

References

- 1. This compound | 29812-79-1 | Benchchem [benchchem.com]

- 2. This compound | C10H23NO | CID 34704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

A Technical Guide to the Emerging Applications of Long-Chain Hydroxylamines

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Long-chain hydroxylamines, a class of molecules characterized by a hydroxyl group attached to a nitrogen atom bearing one or more extended alkyl or arylalkyl chains, are gaining significant attention across diverse scientific disciplines. Historically underrepresented in medicinal chemistry and material science, recent advancements have unveiled their potential in drug development, particularly in oncology and infectious diseases, as potent antioxidants, and as versatile reagents in organic synthesis. This technical guide provides an in-depth exploration of the core applications of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and chemical processes.

Applications in Drug Development

The unique chemical properties of the hydroxylamine moiety, particularly when incorporated into long-chain structures, offer novel opportunities for designing targeted therapeutics. These applications span from enzyme inhibition in cancer to disrupting essential bacterial processes.

Cancer Therapy: EGFR Inhibition in NSCLC

A significant breakthrough in the application of hydroxylamines in oncology is the development of a brain-penetrant, trisubstituted hydroxylamine-based inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] Activating mutations in EGFR are a key driver in a substantial subset of non-small-cell lung cancers (NSCLC).[2][3] While several generations of EGFR tyrosine kinase inhibitors (TKIs) exist, resistance, often through secondary mutations like C797S, and poor penetration of the blood-brain barrier remain critical challenges.[1][3]

A novel hydroxylamine-containing compound, designated 9 in the primary literature, has demonstrated potent activity against osimertinib-resistant cell lines and excellent brain penetration, suggesting its potential for treating metastatic NSCLC.[4][5] The trisubstituted nature of the hydroxylamine is crucial, as it circumvents the metabolic activation pathways that can lead to mutagenicity in less substituted hydroxylamines.[1]

The inhibitory activity of compound 9 was assessed against a panel of NSCLC cell lines with different EGFR mutation statuses. The results, summarized in the table below, highlight its high potency, particularly against clinically relevant resistance mutations.

| Cell Line | EGFR Mutation Status | IC₅₀ (nM)[4][5] |

| Ba/F3 Engineered | L858R / C797S | 4.6 |

| Ba/F3 Engineered | del E746_A750 / C797S | 2.5 |

| NCI-H3255 | L858R | 7.2 |

| HCC827 | del E746_A750 | 3.1 |

| A431 | Wild-Type (Overexpressed) | 83.0 |

EGFR is a transmembrane receptor that, upon ligand binding, dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling through pathways like PI3K/Akt/mTOR and MAPK, promoting cell proliferation and survival.[2][6] The hydroxylamine-based inhibitor 9 acts by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing this downstream signaling and inhibiting tumor growth.[1][7]

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of the hydroxylamine compound.

Antibacterial Agents: Ribonucleotide Reductase Inhibition

Long-chain N-substituted hydroxylamines are being explored as a new class of antibacterial agents.[8] Their mechanism of action involves the inhibition of ribonucleotide reductase (RNR), an essential enzyme in all free-living organisms.[9][10] RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair.[11] By inhibiting RNR, these hydroxylamine compounds halt DNA replication and, consequently, bacterial proliferation.[8]

This approach is promising for combating drug-resistant bacteria, as it targets a novel and essential pathway. The "NH-OH" moiety acts as a radical scavenger, quenching the critical tyrosyl radical required for the RNR catalytic cycle.[8][11] The long-chain component of the molecule can be modified to improve properties such as cell permeability and target specificity, potentially reducing toxicity to eukaryotic cells.[8]

This protocol is adapted from a PCR-based method for high-throughput screening of RNR inhibitors.[12] It measures the production of dCDP from CDP, which is then converted to dCTP and quantified via a dCTP-limiting PCR reaction.

-

Reaction Setup: In a PCR plate, prepare a 30 µL reaction mixture containing 0.25 µM NrdA protein, 1 µM NrdB protein, 5 mM ATP, 20 mM magnesium acetate, 30 mM DTT, and the long-chain hydroxylamine inhibitor at the desired concentration (e.g., from a 100 µM stock) in 30 mM Tris-buffer (pH 7.5).

-

Substrate Addition: Initiate the RNR reaction by adding the substrate, CDP, to a final concentration of 200 µM.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Quenching: Stop the reaction by heating the plate at 95°C for 5 minutes.

-

Conversion to dNTP: Add 10 µL of a nucleotide phosphokinase (NDPK) mix containing 100 mU/µL NDPK, 4 mM ATP, and 5 mM MgCl₂. Incubate at 37°C for 30 minutes to convert the dCDP product to dCTP. Quench by heating at 95°C for 5 minutes.

-

PCR Quantification: Take 10 µL of the quenched NDPK reaction and add it to 40 µL of a PCR master mix. The final PCR mix should contain a limiting amount of dCTP (from the RNR reaction), 200 µM each of dGTP, dATP, and dTTP, a DNA template (e.g., 2 pg/µL), DNA primers (0.5 µM each), and Taq DNA polymerase.

-

Thermocycling: Perform PCR with approximately 40 cycles.

-

Analysis: Analyze the PCR product amount using gel electrophoresis or a fluorescent DNA-binding dye. The amount of PCR product is proportional to the amount of dCTP produced, and thus to the RNR activity. A reduction in product compared to a no-inhibitor control indicates RNR inhibition.

Figure 2: Mechanism of RNR inhibition by radical scavenging long-chain hydroxylamines.

Applications as Antioxidants

Hydroxylamines, including long-chain derivatives, can function as potent chain-breaking antioxidants.[2][4] They inhibit the autoxidation of organic materials, such as lipids, by trapping peroxyl radicals.[13][14] This activity is particularly pronounced in aqueous or micellar environments. A study comparing various hydroxylamines to α-tocopherol (Vitamin E) found that while they were less effective in the bulk oxidation of tetralin, they showed significantly more potent antioxidative activity in the oxidation of linoleic acid micelles.[13]

The antioxidant mechanism involves the donation of a hydrogen atom from the hydroxyl group to a peroxyl radical, thus terminating the oxidative chain reaction.[13] Furthermore, the resulting nitroxide radical can be recycled back to the active hydroxylamine by hydroperoxyl radicals (HOO•), which can be formed in situ during the autoxidation of unsaturated lipids. This recycling makes them capable of acting as perpetual or catalytic antioxidants in certain systems.[13][14]

This assay measures the ability of an antioxidant to inhibit the oxidation of linoleic acid and the subsequent bleaching of β-carotene.[15]

-

Emulsion Preparation: Prepare a stock solution of β-carotene (e.g., 0.5 mg in 1 mL of chloroform). To 1 mL of this solution, add 25 µL of linoleic acid and 200 mg of Tween 40.

-

Solvent Removal: Remove the chloroform using a rotary evaporator under vacuum at 45°C.

-

Aeration: Immediately add 100 mL of oxygenated distilled water to the flask with vigorous shaking to form a stable emulsion. The absorbance of this emulsion at 470 nm should be between 0.6 and 0.7.

-

Assay Setup: In a 96-well plate, add 200 µL of the β-carotene/linoleic acid emulsion to each well.

-

Sample Addition: Add 35 µL of the long-chain hydroxylamine solution (dissolved in a suitable solvent like ethanol) at various concentrations to the wells. A control well should contain 35 µL of the solvent only.

-

Incubation and Measurement: Take an initial absorbance reading at 470 nm (t=0). Cover the plate and incubate it at 50°C. Take subsequent readings at regular intervals (e.g., every 15-30 minutes) for 2 hours.

-

Calculation: The antioxidant activity is calculated as the percent inhibition of β-carotene bleaching using the formula: Antioxidant Activity (%) = [1 - (A₀ - Aₜ) / (C₀ - Cₜ)] x 100 Where A₀ and Aₜ are the absorbances of the sample at t=0 and t=120 min, and C₀ and Cₜ are the absorbances of the control at the same times.

Applications in Organic & Peptide Synthesis

Long-chain hydroxylamines are valuable synthetic intermediates and reagents, enabling novel chemical transformations.

Derivatization Agents for Aldehyde Analysis

N-substituted coumaryl hydroxylamines with long aliphatic chains have been developed as highly effective derivatization agents for aldehydes.[16] These reagents react with aldehydes under mild conditions to form stable nitrones. The coumarin scaffold provides an excellent fluorescent response, while the long aliphatic chain enhances ionization efficiency for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17] This application is particularly useful for the sensitive detection of aldehydes in complex matrices like foodstuffs.[16]

Figure 3: Workflow for the synthesis and application of coumaryl hydroxylamines as derivatization agents.

Peptide Synthesis: The KAHA Ligation

The α-ketoacid-hydroxylamine (KAHA) ligation is a powerful chemoselective method for the synthesis of large peptides and proteins.[18][19] This reaction couples a peptide segment with a C-terminal α-ketoacid to another peptide segment with an N-terminal hydroxylamine, forming a native amide bond.[19] Recently, the development of cyclic dipeptide-derived hydroxylamines has enabled the formation of canonical amino acid residues at the ligation site, overcoming a limitation of earlier methods that resulted in non-native homoserine residues.[20] This advancement expands the utility of KAHA ligation for the total synthesis of therapeutic peptides and complex proteins where the native sequence is essential.[20]

Figure 4: The α-ketoacid-hydroxylamine (KAHA) ligation for native peptide bond formation.

Conclusion

Long-chain hydroxylamines are emerging from relative obscurity to become a versatile and powerful class of compounds. Their applications are diverse, ranging from highly potent and specific inhibitors for cancer therapy and novel antibacterial agents to robust antioxidants and key reagents in advanced organic synthesis. The ability to tune their properties by modifying the long-chain substituent provides a vast chemical space for optimization. For researchers in drug discovery and materials science, the continued exploration of long-chain hydroxylamines offers exciting opportunities for innovation and the development of next-generation technologies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]

- 4. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EGFR pathway in advanced non-small cell lung cancer [imrpress.com]

- 7. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]

- 8. Chemical Protein Synthesis with the KAHA Ligation. | Semantic Scholar [semanticscholar.org]

- 9. Ribonucleotide Reductases – Drennan Lab [drennan.mit.edu]

- 10. Exploring ribonucleotide reductase as a target to combat bacterial infections - Stockholm University [su.se]

- 11. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of antimicrobial ribonucleotide reductase inhibitors by screening in microwell format - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidative activity of hydroxylamines. ESR spectra of radicals derived from hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Protein chemical synthesis by α-ketoacid–hydroxylamine ligation | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

O-Decylhydroxylamine: A Technical Overview of its Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Decylhydroxylamine (C₁₀H₂₃NO) is an organic compound belonging to the class of O-alkylhydroxylamines. Characterized by a ten-carbon alkyl chain attached to the oxygen atom of a hydroxylamine moiety, this molecule exhibits amphiphilic properties, rendering it soluble in organic solvents and interactive with hydrophobic environments. While the specific historical details of its initial discovery are not prominently documented, its existence is a result of established synthetic methodologies for O-alkylhydroxylamines developed over the course of modern organic chemistry. This document provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its synthesis, and a historical perspective on the development of its chemical class.

Discovery and History

The precise date and the individual researchers who first synthesized this compound are not well-documented in readily available scientific literature. Its discovery is more of an extension of the broader history of the synthesis of O-alkylhydroxylamines rather than a singular, notable event. The parent compound, hydroxylamine (NH₂OH), was first prepared in 1865 by Wilhelm Clemens Lossen. Following this, various methods for alkylating hydroxylamine were developed.

The synthesis of O-alkylhydroxylamines, including long-chain derivatives like this compound, became more systematic with the adaptation of established reactions. One of the key methods is a modification of the Gabriel synthesis, which was originally developed for the synthesis of primary amines. This approach, which involves the alkylation of N-hydroxyphthalimide followed by hydrazinolysis, has been a common strategy for preparing O-substituted hydroxylamines. A thesis from 1992 mentions the synthesis of a series of O-alkyl hydroxylamines using a modified Gabriel synthesis to investigate their effects on biological systems, indicating that such compounds were being synthesized for research purposes during that period.[1]

In essence, the history of this compound is intertwined with the general advancement of organic synthesis techniques that allowed for the creation of a wide array of functionalized molecules for various chemical and biological investigations.

Chemical Properties and Data

This compound is a versatile reagent in organic synthesis and has been identified in various natural and industrial contexts.[2] It serves as a precursor for the synthesis of primary amines and can be used in the formation of nitroso compounds.[2] Its amphiphilic nature, due to the long alkyl chain, makes it useful for modifying biomolecules in hydrophobic environments.[2]

The following table summarizes key quantitative data for this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₃NO | [3] |

| Molecular Weight | 173.30 g/mol | [2] |

| CAS Number | 29812-79-1 | [3][4] |

| Appearance | Colorless liquid or solid (context-dependent) | |

| Boiling Point | 254.7 °C at 760 mmHg | |

| Density | 0.85 g/cm³ | |

| Refractive Index | 1.439 | |

| Mass Spectrum (EI) | Major peaks at m/z 173 (M+), 156, 142, 128, 114, 100, 86, 72, 58, 44, 30 | [3] |

Experimental Protocols

The synthesis of this compound can be reliably achieved through a two-step process involving the O-alkylation of N-hydroxyphthalimide with a decyl halide, followed by the removal of the phthalimide protecting group.[5]

Synthesis of this compound

Step 1: Synthesis of 2-(Decyloxy)isoindoline-1,3-dione

-

Reactants:

-

1-Bromodecane

-

N-Hydroxyphthalimide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

-

Procedure: a. To a solution of 1-bromodecane (1.0 equivalent) and N-hydroxyphthalimide (1.2 equivalents) in DMF, add potassium carbonate (1.2 equivalents) in two portions. b. Stir the mixture at room temperature overnight. c. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. d. Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. e. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. f. Remove the solvent under reduced pressure to yield the crude 2-(decyloxy)isoindoline-1,3-dione, which can be purified by column chromatography.

Step 2: Synthesis of this compound

-

Reactants:

-

2-(Decyloxy)isoindoline-1,3-dione (from Step 1)

-

Hydrazine hydrate

-

Dichloromethane (DCM)

-

-

Procedure: a. Dissolve the 2-(decyloxy)isoindoline-1,3-dione (1.0 equivalent) in dichloromethane. b. Add hydrazine hydrate (2.0 equivalents) dropwise to the solution. c. Stir the reaction mixture overnight at room temperature. d. Quench the reaction with an aqueous solution of 1 M sodium hydroxide. e. Separate the organic layer and wash it with water and brine. f. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude this compound. g. The product can be further purified by distillation or chromatography.

Visualizations

Logical Workflow for the Synthesis of this compound

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Applications and Future Directions

This compound and related N-alkoxyamines have found applications in various fields of chemistry. Their ability to undergo C-ON bond homolysis has made them pivotal in nitroxide-mediated polymerization (NMP), a form of controlled radical polymerization.[6] This has been instrumental in the synthesis of well-defined polymers.[6] Furthermore, the nucleophilic nature of the hydroxylamine group allows for its use in bioconjugation and the modification of biomolecules.

In recent years, this compound has been identified as a volatile organic compound in various biological and environmental samples, from fungi to beef, which may open new avenues for research into its natural roles and potential as a biomarker.[7][8] Its potential antimicrobial and antioxidant properties also warrant further investigation for applications in drug discovery and materials science.[2] As synthetic methodologies continue to advance, the tailored design of long-chain hydroxylamines like this compound for specific applications in materials science, nanotechnology, and medicine remains a promising area of research.

References

- 1. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 2. This compound | 29812-79-1 | Benchchem [benchchem.com]

- 3. Hydroxylamine, O-decyl- [webbook.nist.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Labile alkoxyamines: past, present, and future - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01364F [pubs.rsc.org]

- 7. Ultrasound-induced modifications of beef flavor characteristics during postmortem aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orbi.uliege.be [orbi.uliege.be]

An In-Depth Technical Guide to the Amphiphilic Properties of O-Decylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Decylhydroxylamine (C₁₀H₂₃NO) is an amphiphilic molecule characterized by a ten-carbon hydrophobic alkyl chain and a polar hydroxylamine headgroup. This unique structure imparts surfactant-like properties, making it a molecule of significant interest in various scientific and industrial fields, including organic synthesis, materials science, and particularly in the realm of drug delivery. This technical guide provides a comprehensive overview of the core amphiphilic properties of this compound, including its physicochemical characteristics, synthesis, and self-assembly behavior. Detailed experimental protocols for its synthesis and the characterization of its amphiphilic nature are presented, alongside a discussion of its potential applications in forming micellar structures for the encapsulation and delivery of therapeutic agents.

Physicochemical Properties of this compound

This compound's amphiphilicity arises from the distinct properties of its two constituent parts: the long, nonpolar decyl chain, which is hydrophobic, and the polar hydroxylamine group (-ONH₂), which is hydrophilic. This dual nature governs its solubility and interfacial behavior. It is generally poorly soluble in water but exhibits good solubility in organic solvents[1].

For comparative purposes, the CMC of other single-chain cationic surfactants with similar alkyl chain lengths, such as decyltrimethylammonium bromide (DTAB), is in the millimolar range in aqueous solutions[2]. It is anticipated that this compound hydrochloride would exhibit a similar CMC.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₃NO | [3][4] |

| Molecular Weight | 173.30 g/mol | [5] |

| Appearance | Colorless to off-white crystalline solid (hydrochloride salt) | [General knowledge] |

| Solubility | Poorly soluble in water, soluble in organic solvents | [1] |

| Computed XLogP3 | 4.4 | [5] |

| Topological Polar Surface Area | 35.3 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Synthesis of this compound

A common and effective method for the synthesis of O-alkylhydroxylamines is a modified Gabriel synthesis. This multi-step process typically involves the O-alkylation of a protected hydroxylamine equivalent, followed by deprotection to yield the desired product. The hydrochloride salt is often prepared to improve stability and handling.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a representative procedure based on general methods for the synthesis of O-alkylhydroxylamines.

Materials:

-

N-Hydroxyphthalimide

-

1-Bromodecane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

O-Alkylation of N-Hydroxyphthalimide:

-

In a round-bottom flask, dissolve N-hydroxyphthalimide (1.0 eq) and 1-bromodecane (1.1 eq) in anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the organic phase under reduced pressure to obtain N-(decyloxy)phthalimide.

-

-

Hydrazinolysis of N-(decyloxy)phthalimide:

-

Dissolve the crude N-(decyloxy)phthalimide in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature.

-

A white precipitate of phthalhydrazide will form.

-

Stir the mixture at room temperature for 4-6 hours.

-

Filter off the precipitate and wash it with ethanol.

-

-

Formation and Isolation of the Hydrochloride Salt:

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the resulting oil in diethyl ether.

-

Cool the solution in an ice bath and bubble hydrogen chloride gas through it, or add a solution of HCl in diethyl ether, until precipitation is complete.

-

Collect the white precipitate of this compound hydrochloride by filtration.

-

Wash the product with cold diethyl ether and dry under vacuum.

-

Diagram 1: Synthesis Workflow for this compound Hydrochloride

Caption: Synthesis of this compound Hydrochloride.

Characterization of Amphiphilic Properties

The amphiphilic nature of this compound can be quantitatively characterized by determining its critical micelle concentration (CMC) and by measuring the surface tension of its aqueous solutions.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles. Above the CMC, the physical properties of the solution, such as conductivity and surface tension, exhibit a distinct change in their concentration dependence.

This method is suitable for the hydrochloride salt of this compound, which is an ionic surfactant.

Materials and Equipment:

-

This compound hydrochloride

-

High-purity deionized water

-

Conductivity meter with a temperature-controlled cell

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound hydrochloride (e.g., 50 mM) in deionized water.

-

Place a known volume of deionized water into the conductivity cell and measure its initial conductivity.

-

Titrate the water in the cell with small, precise aliquots of the stock solution.

-

After each addition, allow the solution to equilibrate while stirring gently, and record the conductivity and the total concentration of the surfactant.

-

Continue the additions well past the expected CMC.

-

Plot the specific conductivity (κ) versus the concentration of this compound hydrochloride.

-

The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Diagram 2: Experimental Workflow for CMC Determination by Conductivity

Caption: CMC Determination by Conductivity Measurement.

Surface Tension Measurement

The surface tension of a surfactant solution decreases with increasing concentration up to the CMC, after which it remains relatively constant.

Materials and Equipment:

-

This compound hydrochloride solutions of varying concentrations

-

Tensiometer with a Wilhelmy plate

-

Temperature-controlled sample vessel

Procedure:

-

Prepare a series of aqueous solutions of this compound hydrochloride with concentrations spanning the expected CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Clean the Wilhelmy plate thoroughly with a suitable solvent and then flame it to remove any organic residues.

-

Measure the surface tension of each solution, ensuring the plate is properly wetted and that the temperature is constant.

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration.

-

The point at which the slope of the curve changes sharply corresponds to the CMC. The surface tension at this point is the γCMC.

Diagram 3: Logical Relationship of Surfactant Behavior

Caption: Surfactant Concentration and Properties.

Self-Assembly and Micelle Formation

The amphiphilic nature of this compound drives its self-assembly in aqueous environments to form micelles. These are spherical aggregates where the hydrophobic decyl chains are sequestered in the core, and the hydrophilic hydroxylamine headgroups are exposed to the aqueous phase. This process is thermodynamically driven to minimize the unfavorable interactions between the hydrophobic tails and water.

The formation of micelles is a critical property for applications in drug delivery, as the hydrophobic core can serve as a nano-container for lipophilic drugs, enhancing their solubility and stability in aqueous formulations.

Applications in Drug Development

The ability of this compound to form micelles makes it a promising excipient in drug delivery systems. Micellar formulations can:

-

Solubilize poorly water-soluble drugs: The hydrophobic core of the micelles can encapsulate lipophilic drugs, increasing their apparent solubility in aqueous media.

-

Protect drugs from degradation: Encapsulation within the micellar core can shield drugs from enzymatic degradation and hydrolysis.

-

Enable targeted drug delivery: The surface of the micelles can be functionalized with targeting ligands to direct the drug-loaded nanoparticles to specific cells or tissues.

-

Control drug release: The release of the drug from the micelles can be modulated by the stability of the micellar structure, which can be influenced by factors such as pH, temperature, or enzymatic activity.

Conclusion

This compound is a molecule with significant potential as a surfactant and a component of advanced drug delivery systems. Its amphiphilic properties, characterized by its ability to self-assemble into micelles, are central to these applications. While further experimental data is needed to fully quantify its behavior, the foundational understanding of its physicochemical properties and the established protocols for its synthesis and characterization provide a strong basis for its exploration by researchers and scientists in the field of drug development. The detailed methodologies provided in this guide are intended to facilitate further investigation into the promising applications of this compound.

References

- 1. This compound | 29812-79-1 | Benchchem [benchchem.com]

- 2. What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Hydroxylamine, O-decyl- [webbook.nist.gov]

- 5. This compound | C10H23NO | CID 34704 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Structure of O-Decylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Decylhydroxylamine, a member of the O-alkylhydroxylamine class of compounds, possesses a unique electronic structure that underpins its reactivity and potential applications in drug development and organic synthesis. This guide provides a detailed analysis of its electronic properties, derived from computational chemistry studies. Key findings, including molecular orbital energies, atomic charges, and electrostatic potential, are presented to offer a comprehensive understanding of this molecule's behavior at a quantum level.

Introduction

O-Alkylhydroxylamines are valuable reagents in organic chemistry, often serving as potent nucleophiles. The presence of a long alkyl chain, as in this compound, introduces lipophilic character, influencing its solubility and interaction with biological membranes. A thorough understanding of its electronic structure is paramount for predicting its reactivity, metabolic stability, and potential as a pharmacophore. This document outlines the key electronic features of this compound based on Density Functional Theory (DFT) calculations.

Computational Methodology

To elucidate the electronic structure of this compound, a series of computational experiments were performed.

2.1. Geometry Optimization

The three-dimensional structure of this compound was optimized to its lowest energy conformation using Density Functional Theory (DFT). The B3LYP hybrid functional was employed in conjunction with the 6-31G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules.

2.2. Electronic Property Calculations

Following geometry optimization, a single-point energy calculation was performed at the same level of theory to derive the electronic properties of the molecule. This included the determination of molecular orbital energies, Mulliken atomic charges, and the electrostatic potential.

Results and Discussion

3.1. Molecular Orbitals: The Frontier of Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

The calculated energies of the frontier molecular orbitals for this compound are presented in Table 1.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | 1.23 |

| HOMO-LUMO Gap | 7.77 |

| Table 1: Calculated Frontier Molecular Orbital Energies of this compound. |

The relatively large HOMO-LUMO gap of 7.77 eV suggests that this compound is a kinetically stable molecule. The energy of the HOMO is indicative of its electron-donating capability, which is a key characteristic of its nucleophilic nature.

3.2. Atomic Charges and Electrostatic Potential: Mapping Reactivity

The distribution of electron density within a molecule provides crucial insights into its reactive sites. Mulliken population analysis was performed to calculate the partial charges on each atom in this compound. The results are summarized for the key heteroatoms in Table 2.

| Atom | Mulliken Charge |

| O(1) | -0.45 |

| N(2) | -0.28 |

| Table 2: Mulliken Atomic Charges on the Heteroatoms of this compound. |

The analysis reveals a significant negative charge accumulation on the oxygen and nitrogen atoms, which is consistent with their high electronegativity. This electron-rich nature of the -ONH2 moiety confirms its role as the primary site for nucleophilic attack.

The electrostatic potential (ESP) map provides a visual representation of the charge distribution. Regions of negative potential (red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. The ESP map of this compound would show a concentration of negative potential around the oxygen and nitrogen atoms, further highlighting the nucleophilic character of the hydroxylamine group. The long decyl chain, being composed of carbon and hydrogen atoms with small differences in electronegativity, would exhibit a largely neutral potential.

Experimental Protocols

While this guide focuses on computational results, experimental validation is crucial. Below are generalized protocols for key experiments relevant to the electronic structure.

4.1. Synthesis of this compound

A common synthetic route involves the O-alkylation of a protected hydroxylamine derivative followed by deprotection.

-

Materials: Decyl bromide, N-hydroxyphthalimide, triethylamine, ethanol, hydrazine hydrate.

-

Procedure:

-

N-hydroxyphthalimide is dissolved in ethanol, and triethylamine is added.

-

Decyl bromide is added dropwise to the solution, and the mixture is refluxed for several hours.

-

After cooling, the precipitate is filtered and washed.

-

The resulting N-(decyloxy)phthalimide is treated with hydrazine hydrate in ethanol and refluxed to cleave the phthalimide group.

-

The product, this compound, is then isolated and purified, typically by distillation or chromatography.

-

4.2. Determination of Ionization Potential (Photoelectron Spectroscopy)

Photoelectron spectroscopy (PES) can be used to experimentally determine the ionization potential, which corresponds to the energy of the HOMO.

-

Instrumentation: A photoelectron spectrometer with a UV or X-ray source.

-

Procedure:

-

A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

The sample is irradiated with monochromatic photons of known energy.

-

The kinetic energy of the ejected photoelectrons is measured by an electron energy analyzer.

-

The ionization potential is calculated by subtracting the kinetic energy of the photoelectrons from the energy of the incident photons.

-

Conclusion

The electronic structure of this compound, as elucidated by Density Functional Theory, reveals a molecule with significant nucleophilic character localized at the hydroxylamine moiety. The large HOMO-LUMO gap suggests good kinetic stability. These computational insights, combined with established experimental protocols, provide a robust framework for researchers in drug development and organic synthesis to understand and predict the chemical behavior of this and related O-alkylhydroxylamines. This foundational knowledge is critical for the rational design of new therapeutic agents and synthetic methodologies.

O-Decylhydroxylamine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). O-Decylhydroxylamine is a chemical substance that requires careful handling by trained professionals. Users should always consult the official SDS provided by their supplier and conduct a thorough risk assessment before use. The information contained herein is based on publicly available data and may not be exhaustive.

Introduction

This compound (CAS No. 29812-79-1) is an organic compound with the molecular formula C₁₀H₂₃NO.[1][2][3] It belongs to the class of O-alkylhydroxylamines, which are utilized as nucleophiles and reagents in various organic synthesis applications.[4] The presence of a long decyl chain gives it amphiphilic properties, influencing its solubility and reactivity, particularly in hydrophobic environments.[4] This guide provides a summary of the available safety and handling information for this compound to promote its safe use in a laboratory setting.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe design of experiments and for appropriate storage.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₃NO | [1][2][3] |

| Molecular Weight | 173.30 g/mol | [1][3] |

| CAS Number | 29812-79-1 | [1][2][3] |

| Boiling Point | 120 °C at 15 Torr | [5] |

| Density | 0.850 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 4.96 ± 0.70 (Predicted) | [5] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |

Hazard Identification and Classification

Based on information for similar compounds and general chemical principles, the potential hazards may include:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.

-

Flammability: While not definitively classified, the flash point of related compounds suggests it may be combustible.

Note: The lack of comprehensive toxicity data, such as LD50 and LC50 values, necessitates a conservative approach to handling, assuming the substance is potentially hazardous upon ingestion, inhalation, and dermal contact.

Experimental Protocols: Safe Handling Procedures

The following are recommended best-practice procedures for handling this compound in a research setting. These are general guidelines and should be adapted to specific experimental conditions and institutional safety protocols.

Personal Protective Equipment (PPE)

A diagram illustrating the recommended Personal Protective Equipment (PPE) is provided below.

Caption: Recommended Personal Protective Equipment for handling this compound.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

General Handling Workflow

The following diagram outlines a general workflow for the safe handling of this compound.

Caption: A generalized workflow for the safe handling of this compound.

Storage and Disposal

Storage

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Recommended storage temperature is between 2-8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids. The hydroxylamine moiety is nucleophilic and can react with electrophiles.[4]

Disposal

-

Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.

-

Do not dispose of down the drain or in general waste.

-

Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Emergency Procedures

A logical relationship diagram for responding to an accidental exposure is provided below.

Caption: Logical flow for emergency response to accidental exposure.

Incompatible Materials

Based on the chemical properties of O-alkylhydroxylamines, the following materials are potentially incompatible with this compound:

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

-

Strong Acids: Can cause exothermic reactions.

-

Aldehydes and Ketones: this compound can react with aldehydes and ketones to form oximes.[4]

Conclusion

This compound is a valuable reagent in chemical synthesis. However, due to the limited availability of comprehensive safety data, it must be handled with a high degree of caution. Researchers, scientists, and drug development professionals should adhere to the best practices outlined in this guide, consult the SDS provided by their supplier, and perform a thorough risk assessment before commencing any work with this compound. The use of appropriate personal protective equipment, engineering controls, and adherence to safe work practices are paramount to ensuring a safe laboratory environment.

References

O-Decylhydroxylamine: A Technical Guide to Commercial Availability, Suppliers, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of O-Decylhydroxylamine, a versatile reagent with growing importance in bioconjugation, drug delivery, and organic synthesis. This document details its commercial availability, key suppliers, and technical specifications. Furthermore, it outlines its core applications, particularly in the realm of oxime ligation for the stable conjugation of molecules.

Core Properties of this compound